molecular formula C8H8O4S B076154 Dimethyl thiophene-2,3-dicarboxylate CAS No. 14300-68-6

Dimethyl thiophene-2,3-dicarboxylate

Cat. No.: B076154
CAS No.: 14300-68-6
M. Wt: 200.21 g/mol
InChI Key: CGDDISBFSPJVPK-UHFFFAOYSA-N
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Description

Dimethyl thiophene-2,3-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by two ester groups attached to the 2 and 3 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl thiophene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl thiophene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiophene-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Thiophene-2,3-dicarboxylic acid.

    Reduction: Thiophene-2,3-dimethanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Dimethyl thiophene-2,3-dicarboxylate has several applications in scientific research:

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic properties.

    Medicinal Chemistry: Research investigates its potential as a precursor for bioactive molecules with therapeutic applications.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl thiophene-2,5-dicarboxylate: Another esterified thiophene derivative with ester groups at the 2 and 5 positions.

    Thiophene-2,3-dicarboxylic acid: The non-esterified form of the compound.

    Thiophene-2,5-dicarboxylic acid: A similar compound with carboxylic acid groups at the 2 and 5 positions.

Uniqueness

Dimethyl thiophene-2,3-dicarboxylate is unique due to its specific esterification pattern, which influences its reactivity and applications. The position of the ester groups affects the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.

Biological Activity

Dimethyl thiophene-2,3-dicarboxylate (DMTDC) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

DMTDC is characterized by its thiophene ring structure with two carboxylate groups. The molecular formula is C8H8O4SC_8H_8O_4S, and it has a CAS number of 14300-68-6. The compound can be synthesized through various methods, typically involving the esterification of thiophene-2,3-dicarboxylic acid with methanol in the presence of acid catalysts. This reaction yields DMTDC with moderate to high yields depending on the reaction conditions.

Antimicrobial Properties

DMTDC has been investigated for its antimicrobial properties against various pathogens. A notable study evaluated several thiophene derivatives, including DMTDC, against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. The results indicated that DMTDC exhibited significant antibacterial activity, particularly against MRSA and C. difficile, with minimum inhibitory concentration (MIC) values in the low microgram range .

Pathogen MIC (µg/mL) Activity
Methicillin-resistant S. aureus4 - 8Strong
E. coli16 - 32Moderate
C. difficile2 - 4Very strong
C. albicans32 - 64Weak

Anti-inflammatory Effects

Preliminary studies suggest that DMTDC may possess anti-inflammatory properties. In vitro assays demonstrated that DMTDC could inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases, although further research is required to elucidate the underlying mechanisms .

The precise mechanism by which DMTDC exerts its biological effects remains under investigation. However, studies indicate that its activity may be linked to the disruption of microbial cell membranes and inhibition of key metabolic pathways in bacteria. Molecular docking studies have shown that DMTDC can effectively bind to bacterial proteins involved in cell wall synthesis, enhancing its antimicrobial efficacy .

Case Studies

  • Antimicrobial Activity Against MRSA : In a controlled study, DMTDC was administered to cultures infected with MRSA. The results showed a significant reduction in bacterial counts after treatment with DMTDC compared to untreated controls, indicating its potential as a therapeutic agent against resistant strains .
  • Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharides (LPS), administration of DMTDC led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting it may modulate inflammatory responses effectively.

Properties

IUPAC Name

dimethyl thiophene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDDISBFSPJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344609
Record name Dimethyl thiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14300-68-6
Record name Dimethyl thiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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